7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride
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Overview
Description
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride is a compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties . The chromen-2-one core structure is characterized by a benzene ring fused to an α-pyrone ring, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These reactions involve the condensation of phenols with β-ketoesters or β-diketones under acidic or basic conditions.
Introduction of the Aminoethyl Group: The 2-aminoethyl group can be introduced through alkylation reactions using ethylenediamine or its derivatives.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydrochromen-2-one derivatives
Substitution: Various substituted chromen-2-one derivatives
Scientific Research Applications
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe.
Biology: Investigated for its antibacterial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the production of fluorescent dyes, optical brighteners, and molecular diodes.
Mechanism of Action
The mechanism of action of 7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride involves its interaction with various molecular targets and pathways:
Antibacterial Activity: Inhibits bacterial enzymes and disrupts cell wall synthesis.
Antiviral Activity: Interferes with viral replication and inhibits viral enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methyl-2H-chromen-2-one: Similar structure but lacks the 2-aminoethyl group.
7-amino-4-(2-hydroxyethyl)chromen-2-one: Similar structure but has a hydroxyethyl group instead of an aminoethyl group.
Properties
Molecular Formula |
C11H14Cl2N2O2 |
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Molecular Weight |
277.14 g/mol |
IUPAC Name |
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride |
InChI |
InChI=1S/C11H12N2O2.2ClH/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10;;/h1-2,5-6H,3-4,12-13H2;2*1H |
InChI Key |
YNQXRSNAOWBGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CCN.Cl.Cl |
Origin of Product |
United States |
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